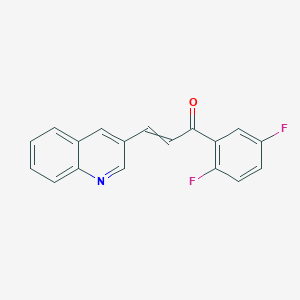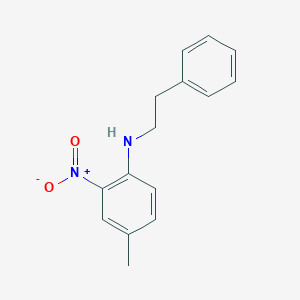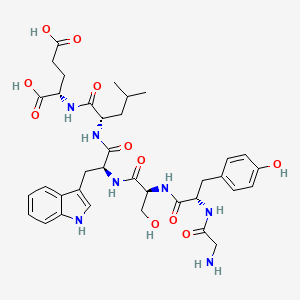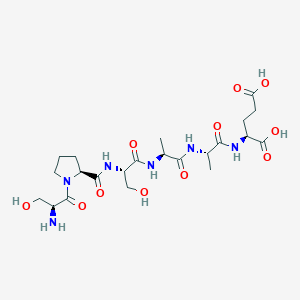
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that features a quinoline ring and a difluorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the condensation of 2,5-difluorobenzaldehyde with 3-acetylquinoline under basic conditions. The reaction may proceed via a Claisen-Schmidt condensation mechanism, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of solvents like ethanol or methanol and controlling the temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with quinoline and difluorophenyl groups can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(2,5-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(2,5-Difluorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the quinoline moiety. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
914383-98-5 |
|---|---|
Molekularformel |
C18H11F2NO |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
1-(2,5-difluorophenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11F2NO/c19-14-6-7-16(20)15(10-14)18(22)8-5-12-9-13-3-1-2-4-17(13)21-11-12/h1-11H |
InChI-Schlüssel |
AVVFWWKANYKXJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)C3=C(C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)




![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)


